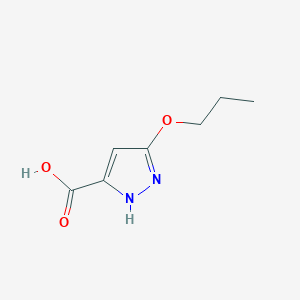
(S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid is a chiral compound with a unique structure that includes a furan ring substituted with an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the (S)-configuration. The reaction conditions often include controlled temperatures, pH levels, and the use of solvents that favor the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: (S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The amino acid side chain can be reduced to form amines or other reduced products.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form esters, amides, or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, reduction can produce amines, and substitution can result in esters or amides.
Scientific Research Applications
(S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The furan ring and amino acid side chain play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
®-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid: The enantiomer of the (S)-form, with different stereochemistry and potentially different biological activity.
Furan-2-carboxylic acid derivatives: Compounds with similar furan ring structures but different substituents, leading to varied chemical and biological properties.
Amino acid derivatives: Compounds with similar amino acid side chains but different core structures, affecting their reactivity and applications.
Uniqueness: (S)-5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid is unique due to its specific stereochemistry and the combination of a furan ring with an amino acid side chain. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C8H9NO5 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
5-[(2S)-2-amino-2-carboxyethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO5/c9-5(7(10)11)3-4-1-2-6(14-4)8(12)13/h1-2,5H,3,9H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
InChI Key |
DRAPQDOEVHXQQV-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(OC(=C1)C(=O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12947604.png)






![N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12947648.png)


![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)
